Cas no 1695743-96-4 (6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol)

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4(3H)-Pyrimidinone, 6-(3-fluoro-4-methylphenyl)-
- 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol
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- インチ: 1S/C11H9FN2O/c1-7-2-3-8(4-9(7)12)10-5-11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15)
- InChIKey: XIOXOPYLVSXLIX-UHFFFAOYSA-N
- SMILES: C1=NC(C2=CC=C(C)C(F)=C2)=CC(=O)N1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 341.9±52.0 °C(Predicted)
- 酸度系数(pKa): 8.24±0.40(Predicted)
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F270251-1g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 1g |
$ 475.00 | 2022-06-05 | ||
TRC | F270251-500mg |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 500mg |
$ 320.00 | 2022-06-05 | ||
Life Chemicals | F1967-3786-0.5g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-3786-5g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | F270251-100mg |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1967-3786-10g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-3786-1g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-3786-2.5g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-3786-0.25g |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |
1695743-96-4 | 95%+ | 0.25g |
$302.0 | 2023-09-06 |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol 関連文献
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
6-(3-fluoro-4-methylphenyl)pyrimidin-4-olに関する追加情報
6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol: A Comprehensive Overview
The compound 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol, with CAS number CAS 1695743-96-4, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms. The presence of a fluoro group at the 3-position and a methyl group at the 4-position of the phenyl ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol in drug discovery, particularly in the development of kinase inhibitors. Its structure allows for interactions with key residues in protein kinase active sites, making it a promising candidate for therapeutic interventions in cancer and other diseases. Researchers have employed computational methods, such as molecular docking and dynamics simulations, to evaluate its binding affinity and selectivity towards specific kinase targets.
The synthesis of CAS 1695743-96-4 involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. One notable approach reported in recent literature utilizes a palladium-catalyzed coupling reaction to construct the biaryl system, followed by oxidation to form the pyrimidine ring. This method has been optimized to achieve high yields and excellent regioselectivity, ensuring scalability for potential industrial applications.
In terms of physical properties, 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol exhibits a melting point of approximately 200°C and is sparingly soluble in common organic solvents. Its hydroxyl group at the 4-position contributes to hydrogen bonding capabilities, influencing its solubility and stability under different conditions. These properties are critical considerations for its formulation into pharmaceuticals or other functional materials.
The biological evaluation of this compound has revealed its potent anti-inflammatory and antioxidant activities. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes and scavenge free radicals, suggesting potential applications in treating inflammatory diseases and oxidative stress-related disorders. Furthermore, preliminary toxicological studies indicate low cytotoxicity, which is essential for its safe use in therapeutic settings.
Recent advancements in green chemistry have also explored the use of sustainable methods for synthesizing 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol. For instance, microwave-assisted synthesis has been employed to reduce reaction times and energy consumption while maintaining product quality. Such approaches align with current trends towards environmentally friendly chemical processes.
In conclusion, CAS 1695743-96-4, or 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent research breakthroughs, positions it as a valuable tool in drug development, material science, and beyond. Continued exploration into its properties and potential uses will undoubtedly yield further insights into its utility in addressing pressing scientific challenges.
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